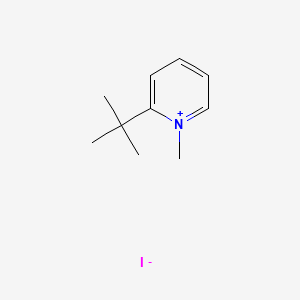

2-tert-Butyl-1-methylpyridinium iodide

Description

Overview of Pyridinium (B92312) Salts in Contemporary Chemical Research

Pyridinium salts represent a significant class of heterocyclic compounds that have found extensive application across various domains of modern chemical research. jst.go.jp These organic salts, characterized by a positively charged pyridinium cation and a counter-anion, are integral to numerous synthetic and functional materials. rsc.orgrsc.org Historically recognized for their use as germicides, their roles have expanded dramatically. jst.go.jp In organic synthesis, they are valuable as building blocks and key intermediates for creating pharmacologically active molecules. rsc.org N-functionalized pyridinium salts, in particular, have gained prominence as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals, which is a focal point in contemporary organic transformations. acs.orgacs.org

Furthermore, pyridinium salts that are liquid at or near room temperature are classified as pyridinium ionic liquids. rsc.orgresearchgate.net These ionic liquids are explored as sustainable, non-volatile solvents in synthesis and catalysis, offering unique reaction environments that can enhance reaction rates and selectivity. longdom.org Their applications extend to materials science, where they are used in the development of electrolytes for batteries and supercapacitors, and in biological research for applications like gene delivery. rsc.orglongdom.org

Structural and Electronic Characteristics of Pyridinium Cations

The pyridinium cation, [C₅H₅NH]⁺, is the conjugate acid of pyridine (B92270). wikipedia.org Its core structure is an aromatic hexagon, isoelectronic with benzene, that conforms to Hückel's rule for aromaticity. wikipedia.orgwikipedia.org The nitrogen atom in the ring is quaternized, bearing a permanent positive charge, which significantly influences the electronic properties of the molecule. This charge leads to a decrease in electron density within the aromatic system compared to benzene, making the pyridinium ring less susceptible to electrophilic substitution and more reactive towards nucleophiles, particularly at the 2 and 4 positions. wikipedia.org

The introduction of substituents, such as alkyl groups, further modulates these characteristics. Electron-donating groups, like methyl or tert-butyl, increase the electron density on the cationic nitrogen. acs.org This inductive effect can influence the cation's acidity and weaken the interactions between the pyridinium cation and its counter-anion. acs.org The geometry of the pyridinium ring can also be affected by bulky substituents, potentially leading to twisted or non-planar conformations that alter its spectroscopic and reactive properties. researchgate.net Quantum-chemical calculations have shown that substituted pyridinium cations can exhibit significant geometric changes upon electronic excitation. researchgate.net

Specific Focus on 2-tert-Butyl-1-methylpyridinium Iodide: Rationale and Significance

This compound is a specific quaternary pyridinium salt with the molecular formula C₁₀H₁₆IN. nih.gov Its structure is distinguished by a methyl group on the nitrogen atom and a bulky tert-butyl group at the 2-position of the pyridine ring. The rationale for investigating this particular compound stems from the unique steric and electronic effects imparted by these substituents.

The tert-butyl group, being one of the largest and most sterically demanding alkyl groups, positioned adjacent to the positively charged nitrogen, creates significant steric hindrance. This feature is expected to influence the compound's reactivity, particularly in reactions involving nucleophilic attack at the 2-position or interactions at the nitrogen center. This steric shielding can affect its properties as a solvent, catalyst, or reactant compared to less hindered pyridinium salts. The combination of the N-methyl and 2-tert-butyl groups provides a specific architecture to probe structure-property relationships in pyridinium systems.

Below are the computed physicochemical properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₁₆IN |

| Molecular Weight | 277.14 g/mol |

| IUPAC Name | 2-tert-butyl-1-methylpyridin-1-ium;iodide |

| CAS Number | 58801-93-7 |

| Monoisotopic Mass | 277.03275 Da |

This data is computationally generated and sourced from PubChem. nih.gov

Interdisciplinary Research Landscape for Pyridinium Iodide Compounds

Pyridinium iodide compounds, including the subject of this article, are part of a broad and interdisciplinary research field. Their tunable properties make them relevant to several advanced scientific areas.

Materials Science: Pyridinium iodides are utilized as organic halide salt precursors in the fabrication of perovskite-based optoelectronic devices, such as solar cells. They can be used for surface defect passivation, leading to more efficient and stable devices. greatcellsolarmaterials.com The structure of the pyridinium cation plays a crucial role in tuning the structural and electronic properties of low-dimensional perovskite materials. researchgate.netnih.gov

Electrochemistry: Due to their ionic conductivity and electrochemical stability, pyridinium-based ionic liquids are employed as electrolytes in batteries and supercapacitors. The choice of the cation and the iodide anion can be optimized to achieve desired electrochemical properties. longdom.org

Catalysis: The unique ionic environment provided by pyridinium ionic liquids makes them attractive solvents for various catalytic reactions, where they can enhance reaction rates and selectivity. longdom.org Specific pyridinium salts, such as 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama reagent), act as powerful condensation and coupling reagents in complex organic synthesis. chemicalbook.comresearchgate.net

Biological and Pharmaceutical Sciences: The pyridinium scaffold is found in many bioactive pharmaceuticals and natural products. rsc.orgrsc.org Researchers have synthesized and evaluated various pyridinium salts for their antimicrobial and antiviral activities, with the structure of the alkyl chains and substituents heavily influencing their biological efficacy. researchgate.netmdpi.com

Structure

3D Structure of Parent

Properties

CAS No. |

58801-93-7 |

|---|---|

Molecular Formula |

C10H16IN |

Molecular Weight |

277.14 g/mol |

IUPAC Name |

2-tert-butyl-1-methylpyridin-1-ium;iodide |

InChI |

InChI=1S/C10H16N.HI/c1-10(2,3)9-7-5-6-8-11(9)4;/h5-8H,1-4H3;1H/q+1;/p-1 |

InChI Key |

LNEAPUCZTZRJME-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC=CC=[N+]1C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Synthetic Routes for 2-tert-Butyl-1-methylpyridinium Iodide

The primary route for the synthesis of this compound involves the direct quaternization of the corresponding pyridine (B92270) base.

Quaternization Reactions of 2-tert-Butylpyridine (B1266198) with Iodomethane (B122720)

The quaternization of 2-tert-butylpyridine with iodomethane is a classic SN2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. The steric hindrance presented by the tert-butyl group at the 2-position significantly influences the reaction kinetics, often requiring more forcing conditions compared to the quaternization of unhindered pyridines.

The general reaction is as follows:

2-tert-Butylpyridine + Iodomethane → this compound

Detailed studies on this reaction have explored various solvents and temperature conditions to optimize the formation of the desired product.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for achieving high yields and purity. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and reaction time. Due to the steric hindrance of the tert-butyl group, polar aprotic solvents such as acetonitrile, acetone, or DMF are often employed to facilitate the reaction. Increased temperatures and prolonged reaction times are also common strategies to overcome the activation energy barrier imposed by the bulky substituent.

| Parameter | Condition | Effect on Yield |

| Solvent | Acetonitrile | Moderate to Good |

| Acetone | Moderate | |

| DMF | Good, but purification can be challenging | |

| Solvent-free | Can be effective but may require higher temperatures | |

| Temperature | Room Temperature | Very slow, low yield |

| Reflux | Significantly increased reaction rate and yield | |

| Reactant Ratio | Excess Iodomethane | Can drive the reaction to completion, but requires removal of excess reagent |

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the quaternization of sterically hindered pyridines. This technique can dramatically reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating.

Synthesis of Related Pyridinium (B92312) Iodide Analogues

The synthetic framework for this compound can be extended to produce a variety of related pyridinium iodide analogues, allowing for the fine-tuning of the compound's properties.

Introduction of Varied Alkyl Substituents at the N1 Position

By replacing iodomethane with other alkyl iodides, a range of N-alkyl-2-tert-butylpyridinium iodides can be synthesized. The reactivity of the alkyl iodide generally decreases with increasing chain length and branching, again due to steric factors.

| N-Alkyl Group | Alkylating Agent | Relative Reactivity |

| Ethyl | Iodoethane | High |

| Propyl | 1-Iodopropane | Moderate |

| Isopropyl | 2-Iodopropane | Low |

| Butyl | 1-Iodobutane | Moderate |

The synthesis of these analogues allows for the systematic investigation of the effect of the N-alkyl substituent on the physicochemical properties of the pyridinium salt.

Exploration of Different tert-Butyl Analogue Configurations

To understand the impact of the steric bulk at the 2-position, analogues with different butyl isomers can be synthesized. This involves starting with the corresponding 2-alkylpyridine. For instance, the quaternization of 2-sec-butylpyridine (B3275817) and 2-isobutylpyridine (B1582698) with iodomethane provides insight into how the arrangement of the butyl group affects the ease of N-alkylation. The reaction of 2,6-di-tert-butylpyridine (B51100) with methyl iodide is particularly challenging and often requires high pressure to achieve quaternization, highlighting the profound effect of steric hindrance. researchgate.netresearchgate.net

| 2-Alkyl Substituent | Starting Pyridine | Relative Rate of Quaternization |

| n-Butyl | 2-n-Butylpyridine | Fast |

| Isobutyl | 2-Isobutylpyridine | Moderate |

| sec-Butyl | 2-sec-Butylpyridine | Slow |

| tert-Butyl | 2-tert-Butylpyridine | Very Slow |

| 2,6-di-tert-Butyl | 2,6-di-tert-Butylpyridine | Extremely Slow, requires high pressure researchgate.netresearchgate.net |

These studies are crucial for developing a comprehensive understanding of structure-activity relationships within this class of compounds.

Green Chemistry Principles in Pyridinium Salt Synthesis

The application of green chemistry principles to the synthesis of pyridinium salts is an area of growing interest, aiming to reduce the environmental impact of these processes. Key strategies include the use of greener solvents, solvent-free reaction conditions, and energy-efficient synthetic methods.

Ionic liquids themselves are often considered "green solvents" due to their low vapor pressure, but their synthesis must also be considered from a sustainability perspective. For the synthesis of this compound and its analogues, several green approaches can be considered:

Solvent-Free Synthesis: Conducting the quaternization reaction without a solvent can significantly reduce waste. This often involves heating the neat reactants, and in some cases, can lead to higher yields and simpler purification.

Aqueous Media: Exploring water as a solvent for quaternization reactions is a key green chemistry goal. While the solubility of the starting materials can be a challenge, the use of phase-transfer catalysts or co-solvents can facilitate these reactions.

Microwave and Ultrasound-Assisted Synthesis: As mentioned earlier, these techniques can reduce energy consumption and reaction times, contributing to a more sustainable process.

Biocatalysis: While still an emerging area for pyridinium salt synthesis, the use of enzymes to catalyze N-alkylation reactions could offer a highly selective and environmentally benign synthetic route.

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient and sustainable.

Solvent-Free and Environmentally Benign Synthetic Approaches

Traditional syntheses of N-alkylpyridinium salts often involve the use of volatile and potentially hazardous organic solvents, leading to significant solvent waste. In line with the principles of green chemistry, recent methodologies have focused on minimizing or eliminating solvent use through techniques such as mechanochemistry and microwave-assisted synthesis.

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This technique has been successfully applied to the quaternization of various pyridines. For the synthesis of this compound, this would involve the direct grinding of 2-tert-butylpyridine with methyl iodide. To facilitate the reaction, a technique known as liquid-assisted grinding (LAG) can be employed, where a minimal amount of a liquid is added to the solid reactants. This liquid phase can enhance the reaction rate and conversion. srce.hr

A general procedure for the mechanochemical synthesis of a pyridinium salt involves grinding the parent pyridine with an alkyl halide in a mortar and pestle or a ball mill. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). The solid product can then be purified by simple washing or recrystallization, significantly reducing the environmental footprint compared to conventional solvent-based methods. srce.hr The efficiency of mechanochemical reactions can sometimes be hindered by steric factors. For instance, the presence of a bulky ortho-substituent on the electrophile has been shown to decrease the yield in the mechanochemical synthesis of some pyridinium salts, a factor to consider with the sterically demanding tert-butyl group. srce.hr

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. srce.hrnih.gov The synthesis of pyridinium salts can be significantly accelerated under microwave irradiation, often in solvent-free conditions or using environmentally benign solvents like water or ethanol. lew.roresearchgate.net

For the preparation of this compound, a mixture of 2-tert-butylpyridine and an excess of methyl iodide could be subjected to microwave irradiation. The reaction parameters, including temperature, pressure, and irradiation time, would need to be optimized to maximize the yield and minimize potential side reactions. Microwave-assisted synthesis has been shown to be significantly faster and provide higher yields than conventional methods for the preparation of other quaternary pyridinium salts. srce.hr The use of microwave energy can also facilitate reactions that are sluggish under thermal conditions, potentially overcoming the steric hindrance posed by the tert-butyl group. lew.ro

Table 1: Comparison of Synthetic Methodologies for Pyridinium Salts

| Feature | Conventional Synthesis | Mechanochemical Synthesis | Microwave-Assisted Synthesis |

|---|---|---|---|

| Solvent Use | High | None or minimal (LAG) | None or minimal |

| Reaction Time | Hours to days | Minutes to hours | Minutes |

| Energy Consumption | High (prolonged heating) | Low | Moderate (short duration) |

| Yields | Variable | Moderate to excellent | Good to excellent |

| Environmental Impact | High (solvent waste) | Low | Low |

| Scalability | Well-established | Can be challenging | Scalable with appropriate reactors |

Catalytic Enhancements in Pyridinium Ring Functionalization

The functionalization of the pyridinium ring is crucial for modifying the properties of the resulting compounds. The electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic attack, but direct C-H functionalization is often challenging. Catalytic methods have been developed to overcome these limitations and enable the selective derivatization of the pyridinium core.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the direct C-H functionalization of pyridinium salts can be challenging, they can be converted into suitable coupling partners. For instance, pyridinium salts can be transformed into pyridine sulfinates, which have been demonstrated to be excellent nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.org This approach offers a broad scope and is particularly effective for the functionalization of 2-substituted pyridines, which are often problematic substrates in traditional Suzuki-Miyaura coupling reactions. rsc.org

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the functionalization of pyridinium salts. These reactions can utilize N-alkyl pyridinium salts as electrophiles for coupling with various partners. researchgate.net For instance, nickel-catalyzed reductive cross-electrophile coupling of alkylpyridinium salts with aryl bromides has been developed, offering a method with broad functional group tolerance under mild, neutral conditions. udel.edu

C-H Functionalization:

Direct C-H functionalization of pyridinium salts is a highly desirable but challenging transformation. The steric hindrance from the tert-butyl group in this compound would likely direct functionalization to the less hindered positions of the pyridinium ring. Ruthenium-catalyzed site-selective C-H arylation has been achieved for related heterocyclic compounds like 2-pyridones, using a directing group strategy. nih.govnih.gov While not directly demonstrated on a 2-tert-butylpyridinium salt, this approach highlights the potential for catalytic C-H functionalization.

Radical-mediated C-H functionalization under visible light photoredox catalysis is another promising strategy. N-functionalized pyridinium salts can serve as radical precursors, enabling regiocontrolled Minisci-type reactions at the C2 and C4 positions under mild, acid-free conditions. nih.govresearchgate.net The bulky tert-butyl group at the C2 position would likely favor functionalization at the C4 position.

Table 2: Potential Catalytic Functionalization Strategies for this compound

| Reaction Type | Catalyst/Reagent | Potential Functionalization Site | Key Advantages |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, Pyridine sulfinate derivative | C4, C6 | Broad scope, effective for 2-substituted pyridines rsc.org |

| Nickel-Catalyzed Cross-Coupling | Ni catalyst, Aryl bromide | C-N bond cleavage for alkyl-aryl coupling | Mild conditions, broad functional group tolerance udel.edu |

| Ruthenium-Catalyzed C-H Arylation | Ru catalyst, Directing group | C4, C6 | Site-selective C-H bond activation nih.govnih.gov |

| Visible Light Photoredox Catalysis | Photocatalyst, Radical precursor | C4 | Mild, acid-free conditions, regiocontrol nih.govresearchgate.net |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Characterization

The proton NMR (¹H NMR) spectrum of 2-tert-Butyl-1-methylpyridinium iodide would be expected to reveal distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group, due to the free rotation around the carbon-carbon single bond, would exhibit a sharp singlet, integrating to nine protons. The methyl group attached to the nitrogen atom would also produce a singlet, integrating to three protons. The four protons on the pyridinium (B92312) ring would each give rise to a distinct signal, likely in the downfield region of the spectrum due to the deshielding effect of the positively charged nitrogen atom. The coupling patterns between these aromatic protons would provide information about their relative positions on the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (C(CH₃)₃) | ~1.5-1.8 | Singlet | 9H |

| N-Methyl (N-CH₃) | ~4.0-4.5 | Singlet | 3H |

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum would provide information on the number of unique carbon environments. For this compound, one would expect to observe signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the N-methyl carbon, and the five distinct carbons of the pyridinium ring. The carbon atom attached to the nitrogen and the carbon bearing the tert-butyl group would likely appear at the most downfield shifts within the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| tert-Butyl (C(CH₃)₃) | ~30-35 |

| tert-Butyl (C(CH₃)₃) | ~35-40 |

| N-Methyl (N-CH₃) | ~45-55 |

Two-Dimensional NMR Techniques for Connectivity and Assignment

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques would be crucial. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign the adjacent protons on the pyridinium ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the one-bond and multiple-bond correlations between protons and carbons, respectively, allowing for the unambiguous assignment of all atoms in the structure.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the alkyl and aromatic groups, C-C and C-N stretching vibrations, and various bending modes. The aromatic C-H stretching bands would typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching bands would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridinium ring would be expected in the 1500-1650 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Pyridinium Ring C=C, C=N Stretch | 1500-1650 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. For this compound, a soft ionization technique such as electrospray ionization (ESI) would be most suitable. The mass spectrum would be expected to show a prominent peak for the cation, [C₁₀H₁₆N]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The iodide anion would not be observed in the positive ion mode. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the cation, confirming its elemental composition. Fragmentation of the cation under tandem MS (MS/MS) conditions could involve the loss of a methyl group from the tert-butyl group or other characteristic fragmentation pathways.

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridinium ring is a chromophore, and this compound would be expected to exhibit absorption bands in the UV region, likely corresponding to π-π* transitions within the aromatic system. The exact position and intensity of these absorptions would depend on the solvent used. Information regarding the emission (fluorescence or phosphorescence) properties of this specific compound is not available and would require experimental investigation.

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. By measuring the absorbance of light in the ultraviolet and visible regions, researchers can identify the presence of chromophores and understand the electronic structure. For this compound, a UV-Vis spectrum would be expected to reveal absorptions characteristic of the pyridinium ring system. The position and intensity of these absorption bands would be influenced by the substitution pattern, including the presence of the tert-butyl and methyl groups. Solvatochromism studies, involving the measurement of spectra in solvents of varying polarity, could provide further insights into the nature of the electronic transitions and the ground and excited state dipole moments of the molecule.

Circular Dichroism (CD) Spectroscopy (if Chiral Analogues)

Circular Dichroism (CD) spectroscopy is a powerful method for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Since this compound itself is not chiral, it would not exhibit a CD spectrum. However, if chiral analogues of this compound were synthesized, for instance by introducing a chiral center in one of the substituents, CD spectroscopy would be invaluable for determining their absolute configuration and studying their conformational properties in solution.

Photophysical Properties and Emission Characteristics

The study of photophysical properties, such as fluorescence and phosphorescence, provides information about the excited states of a molecule and the pathways by which it returns to the ground state. This includes determining fluorescence quantum yields and lifetimes. For this compound, an investigation into its emission characteristics would reveal whether it is luminescent and, if so, the nature of its emissive states. Such studies are crucial for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, crystal packing, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

A single-crystal X-ray diffraction analysis would yield the precise bond lengths, bond angles, and torsion angles within the 2-tert-Butyl-1-methylpyridinium cation and the position of the iodide anion. This data would confirm the connectivity of the atoms and provide insight into the steric effects of the bulky tert-butyl group on the geometry of the pyridinium ring. Furthermore, the analysis would reveal the crystal system, space group, and unit cell dimensions of the compound.

Crystal Packing and Lattice Dynamics

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by a balance of various intermolecular forces. Understanding the crystal packing of this compound is essential for explaining its macroscopic properties, such as melting point, solubility, and mechanical strength. The analysis would describe how the cations and anions are arranged relative to one another in the solid state.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In the solid state, molecules are held together by a network of intermolecular interactions. For this compound, these could include ion-pairing interactions between the pyridinium cation and the iodide anion. While conventional hydrogen bonds are not expected, weak C–H···I hydrogen bonds may be present. Additionally, π-π stacking interactions between the aromatic pyridinium rings could play a role in the crystal packing. A detailed crystallographic study would identify and characterize these interactions, providing a complete picture of the supramolecular assembly of the compound in the solid state.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure and properties of molecules. For pyridinium-based ionic liquids, DFT calculations typically provide insights into the cation-anion interactions, geometric parameters, and spectroscopic properties.

Molecular Orbital Analysis and Charge Distribution

A molecular orbital analysis for this compound would detail the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), providing insights into its electron-donating and accepting capabilities. The charge distribution, typically calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, highlighting the electrostatic interactions between the cation and the iodide anion. Without specific research, no precise data for these parameters can be presented.

Prediction and Interpretation of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For 2-tert-Butyl-1-methylpyridinium iodide, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These predictions would be sensitive to the electronic environment of each nucleus. Similarly, Time-Dependent DFT (TD-DFT) could be used to predict the electronic transitions responsible for its UV-Vis absorption spectrum. However, such predictive data for this specific compound is not available in the literature.

Molecular Dynamics (MD) Simulations

MD simulations are instrumental in understanding the dynamic behavior of ionic liquids in condensed phases, providing information on their structure, transport properties, and interactions with solvents.

Simulation of Pyridinium (B92312) Iodide in Solution and Bulk Phases

MD simulations of this compound would model the interactions between the ions and with solvent molecules over time. In the bulk phase, these simulations could reveal details about the local ordering of ions, such as the formation of ion pairs or larger aggregates. The radial distribution functions (RDFs) derived from these simulations would provide a statistical picture of the distances between different types of atoms.

Investigation of Solvent Effects on Ionic Liquid Behavior

The behavior of ionic liquids is often significantly influenced by the presence of a solvent. MD simulations could be employed to study how different solvents affect the ionic association and transport properties of this compound. For instance, simulations in polar and non-polar solvents would illustrate the role of solvent polarity in solvating the ions and modulating their interactions. Lacking specific studies, a detailed analysis of solvent effects remains speculative.

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized wave function of a molecule into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. This technique provides quantitative insight into the bonding character, charge distribution, and intramolecular interactions.

A key aspect of NBO analysis is the examination of donor-acceptor (or filled-empty) orbital interactions. The stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO is calculated using second-order perturbation theory. These energies reveal the significance of hyperconjugative and charge-transfer interactions that contribute to the molecule's stability.

For a cation like 2-tert-Butyl-1-methylpyridinium, NBO analysis would characterize the σ bonds of the pyridinium ring and the tert-butyl group. It would also detail the π-system of the aromatic ring. Significant donor-acceptor interactions would likely include delocalizations from filled π orbitals to empty π* orbitals within the ring, as well as hyperconjugative interactions between C-H or C-C σ bonds and adjacent empty orbitals. In related pyridinium systems, NBO analysis has been used to investigate orbital charge transfer effects, focusing on electron donation from a filled lone pair (LP) orbital of a nearby atom or molecule to an empty σ* antibonding orbital of the pyridinium structure. polimi.it

Table 1: Illustrative NBO Donor-Acceptor Interactions in a Substituted Pyridinium System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π*(C3-C4) | 18.5 | π → π* (Ring Delocalization) |

| σ(C-H) | σ*(C-N) | 2.8 | σ → σ* (Hyperconjugation) |

| LP(I⁻) | σ*(N-Cring) | 5.2 | Lone Pair → Antibonding (Charge Transfer) |

Note: This table is a generalized representation of typical interactions and stabilization energies found in pyridinium salts and does not represent actual calculated values for this compound.

Quantum-Chemical Calculations for Mechanistic Insights

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for elucidating reaction mechanisms, understanding molecular properties, and predicting reactivity. These calculations can determine the geometries of reactants, transition states, and products, along with their corresponding energies, providing a detailed map of the potential energy surface of a reaction.

For a compound like this compound, quantum-chemical calculations could be used to investigate its stability, electronic structure, and potential reaction pathways. For instance, calculations could explore the mechanism of nucleophilic substitution at the pyridine (B92270) ring or reactions involving the tert-butyl group. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic behavior and susceptibility to electron transfer. semanticscholar.org The energy gap between HOMO and LUMO provides an indication of the chemical reactivity. semanticscholar.org

In studies of related styryl pyridinium iodides, quantum chemical calculations have been used to correlate molecular structure with properties like corrosion inhibition. semanticscholar.org Such calculations determine parameters like total energy, dipole moment, and orbital energies to predict how the molecule will interact with other substances. semanticscholar.org Similar methods could be applied to understand the mechanistic details of reactions involving this compound, such as its role in synthesis or its decomposition pathways. acs.org

Table 3: Illustrative Quantum-Chemical Parameters for a Pyridinium Cation

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| ΔE (LUMO-HOMO) | 4.7 eV | Energy gap; indicates chemical reactivity and stability. |

| Dipole Moment (μ) | 12.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |

Note: This table is a generalized example of data obtained from quantum-chemical calculations for a representative pyridinium cation and does not reflect specific results for this compound.

Chemical Reactivity and Reaction Mechanisms

Role as Condensing and Coupling Reagents (Inspired by 2-Chloro-1-methylpyridinium (B1202621) Iodide)

2-tert-Butyl-1-methylpyridinium iodide is postulated to function as an effective coupling reagent for the formation of various chemical bonds, most notably amide and ester linkages. Its utility extends to intramolecular reactions, facilitating the synthesis of cyclic structures such as macrolactones and macrolactams.

In the presence of a base, this compound is expected to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester. The general mechanism, drawing from that of the Mukaiyama reagent, involves the initial formation of a highly reactive 2-acyloxy-1-methylpyridinium salt. The bulky tert-butyl group may influence the rate of this initial activation step and the subsequent nucleophilic substitution.

While specific yield data for this compound is not extensively documented, the following table illustrates the efficacy of its chloro-analogue, the Mukaiyama reagent, in promoting esterification and amidation reactions under various conditions.

| Carboxylic Acid | Amine/Alcohol | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzoic acid | Benzylamine | Triethylamine | Dichloromethane | N-Benzylbenzamide | 95 |

| Phenylacetic acid | Ethanol | Triethylamine | Dichloromethane | Ethyl phenylacetate | 92 |

| (S)-N-(tert-Butoxycarbonyl)proline | Methyl (S)-phenylalaninate | Triethylamine | Dichloromethane | (S)-N-((S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxamide | 88 |

The principles of intermolecular ester and amide formation can be extended to intramolecular cyclizations. For long-chain hydroxy acids and amino acids, this compound is anticipated to be a useful reagent for macrolactonization and macrolactamization, respectively. These reactions are crucial in the synthesis of many natural products. The steric bulk of the tert-butyl group may play a role in influencing the conformational folding of the substrate, potentially affecting the efficiency of the cyclization.

The following table presents representative examples of macrolactonization and macrolactamization reactions facilitated by 2-halo-1-methylpyridinium salts.

| Substrate | Reagent | Product Ring Size | Yield (%) |

|---|---|---|---|

| 15-Hydroxypentadecanoic acid | 2-Chloro-1-methylpyridinium iodide | 16 | 85 |

| 11-Aminoundecanoic acid | 2-Bromo-1-methylpyridinium iodide | 12 | 78 |

| ω-Hydroxy-tetradecanoic acid | 2-Chloro-1-methylpyridinium iodide | 15 | 90 |

Inspired by the reactivity of its chloro-analogue, this compound is also a potential reagent for the synthesis of carbodiimides from N,N'-disubstituted thioureas. This transformation involves the activation of the thiourea (B124793) by the pyridinium (B92312) salt, followed by elimination to form the carbodiimide. The reaction is typically carried out in the presence of a base, such as triethylamine.

Mechanistic Studies of this compound Mediated Reactions

The mechanism by which this compound mediates condensation reactions is believed to follow a pathway analogous to that of other 2-substituted pyridinium salts.

The reaction is initiated by the deprotonation of a carboxylic acid by a base, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the 2-position of the 2-tert-butyl-1-methylpyridinium cation. This results in the formation of a key intermediate, a 2-acyloxy-1-methylpyridinium salt. This intermediate is highly activated towards nucleophilic attack. Subsequent reaction with an amine or alcohol leads to the formation of the desired amide or ester and the release of 1-methyl-2-pyridone. In some contexts, the formation of zwitterionic intermediates has been proposed, particularly in reactions involving amino acids, where both the carboxylate and the pyridinium cation are present in the same molecule.

The pyridinium cation plays a crucial role in these reactions by acting as a powerful electron-withdrawing group. This significantly increases the electrophilicity of the carbon atom at the 2-position, making it highly susceptible to nucleophilic attack by the carboxylate anion. The positive charge on the nitrogen atom stabilizes the resulting intermediate, facilitating the subsequent displacement by the amine or alcohol nucleophile. The steric hindrance provided by the tert-butyl group at the 2-position may modulate the accessibility of this electrophilic center, potentially leading to different reaction kinetics compared to less sterically hindered analogues like the Mukaiyama reagent.

Free Radical Chemistry Involving this compound

The presence of the tert-butyl group at the 2-position and the iodide counter-ion suggests that this compound could participate in free radical chemistry through several potential mechanisms. While specific studies focusing exclusively on this compound are limited, its reactivity can be inferred from research on analogous sterically hindered pyridinium salts and related radical chain reactions.

The initiation of radical reactions often involves the generation of radical species from a precursor. In the context of this compound, the iodide ion could potentially play a role in mediating electron transfer processes or in reacting with radical initiators. For instance, in some systems, iodide ions can assist in the generation of tert-butoxyl radicals from tert-butyl hydroperoxide (TBHP).

Once formed, alkyl radicals can add to the pyridinium ring. Studies on the radical chain monoalkylation of N-methoxypyridinium salts have shown that alkyl radicals, including the tert-butyl radical, can add to the pyridinium cation. nih.gov The reaction of a tert-butyl radical with the 1-methoxypyridinium cation has been studied computationally, providing insight into the energetics of such addition reactions. nih.gov The bulky tert-butyl group at the 2-position of the 2-tert-Butyl-1-methylpyridinium cation would be expected to sterically influence the regioselectivity of radical addition, likely favoring attack at the less hindered positions of the pyridine (B92270) ring.

The stability of the resulting radical adduct is a key factor in the propagation of any radical chain reaction. The steric strain introduced by the 2-tert-butyl group might influence the stability and subsequent reaction pathways of the radical cation intermediate formed upon radical addition.

A proposed general mechanism for the involvement of a pyridinium salt in a radical chain reaction is depicted below:

Initiation: A radical initiator (e.g., thermal decomposition of an azo compound like DTBHN) generates an initial radical.

Propagation:

The initial radical generates the desired alkyl radical.

The alkyl radical adds to the pyridinium cation, forming a radical cation intermediate. nih.gov

This intermediate is then typically reduced and deprotonated to yield the final product.

Reactivity as a Base or Additive in Organic Transformations

The steric hindrance provided by the tert-butyl group at the 2-position significantly influences the reactivity of the 2-tert-Butyl-1-methylpyridinium cation, particularly its ability to act as a base or an additive in organic reactions.

Due to the bulky tert-butyl group shielding the nitrogen atom, this compound is expected to be a very weak, non-nucleophilic base. Research on similarly structured, sterically constrained pyridinium salts, such as 2,6-di-t-butyl-4-phenyl-pyrylium cations which are precursors to the corresponding pyridinium salts, has shown that they can resist nucleophilic attack. rsc.orgsci-hub.se This characteristic is directly attributable to the steric bulk of the tert-butyl groups. Consequently, while it is unlikely to function as a conventional base for deprotonation, its non-nucleophilic nature could be advantageous in specific contexts where a bulky cation is required without the complication of side reactions involving nucleophilic attack by the base itself.

As an additive, this compound could influence reaction outcomes through several non-covalent interactions. The large, sterically demanding cation can act as a phase-transfer catalyst in biphasic reactions, facilitating the transfer of anionic reagents between immiscible phases. The efficiency of such a process would, however, be dependent on the specific reaction conditions and the nature of the anion being transported.

Furthermore, the pyridinium cation can participate in ion-pairing interactions. In reactions involving anionic intermediates or transition states, the presence of a bulky, charge-diffuse cation like 2-tert-Butyl-1-methylpyridinium can modulate the reactivity and selectivity of the reaction. For instance, in glycosylation reactions, sterically hindered pyridinium salts have been shown to act as mild and efficient organocatalysts through strained ion-pair interactions. acs.org These interactions can activate substrates and control the stereochemical outcome of the reaction. acs.org

The table below summarizes the potential roles of this compound as a base and an additive, based on the properties of sterically analogous compounds.

| Role | Expected Reactivity | Rationale | Potential Application |

| Base | Very weak, non-nucleophilic | Steric hindrance from the 2-tert-butyl group prevents access to the nitrogen lone pair and hinders its ability to abstract protons. rsc.orgsci-hub.se | Reactions requiring a non-nucleophilic cation to avoid side reactions. |

| Additive (Phase-Transfer Catalyst) | Moderate | The lipophilic cation can facilitate the transfer of anions across phase boundaries. | Biphasic reactions where a bulky cation is beneficial. |

| Additive (Ion-Pairing Agent) | Effective | The bulky cation can form strained ion pairs, influencing the reactivity and selectivity of anionic species. acs.org | Organocatalysis, stereoselective synthesis. |

| Additive (Transition Metal Catalysis) | Potential Ligand/Modulator | Could potentially act as a bulky, non-coordinating cation to stabilize anionic metal complexes or influence the ligand sphere of a metal catalyst. | Homogeneous catalysis. |

It is important to note that while these roles are inferred from the behavior of similar compounds, the specific efficacy of this compound in these applications would need to be experimentally verified. The interplay between its steric bulk, the nature of the iodide counterion, and the specific reaction conditions would ultimately determine its utility in a given organic transformation.

Electrochemical Properties and Applications

Voltammetric Characterization of 2-tert-Butyl-1-methylpyridinium Iodide

Voltammetric characterization is a cornerstone for understanding the electrochemical behavior of any redox-active species. For this compound, this would involve analyzing the electrochemical activity of both its cation and anion.

Anodic and Cathodic Limits of the Pyridinium (B92312) Cation

Conversely, while the anodic limit is usually determined by the anion, there are cases where the cation can undergo oxidation. ias.ac.in For pyridinium cations, this is less common than for other heterocyclic cations like imidazolium, but it is a possibility that would be investigated during voltammetric characterization.

Redox Processes of the Iodide Anion

The iodide anion (I⁻) exhibits well-documented redox chemistry. In a typical electrochemical setting, the oxidation of iodide is a stepwise process. The first step is the oxidation of iodide to triiodide (I₃⁻), which is a reversible process. This is followed by the oxidation of triiodide to iodine (I₂), which can also be reversible. These processes are represented by the following equations:

3I⁻ ⇌ I₃⁻ + 2e⁻

2I₃⁻ ⇌ 3I₂ + 2e⁻

The specific potentials at which these redox events occur are dependent on the solvent system and the nature of the cation. researchgate.net In the context of an ionic liquid like this compound, the pyridinium cation would influence the solvation environment of the iodide and triiodide ions, thereby affecting the redox potentials. The study of these processes is crucial, particularly for applications such as dye-sensitized solar cells where the I⁻/I₃⁻ couple acts as a redox mediator. researchgate.netkoreascience.kr

Electrochemical Window Determination in Ionic Liquid Formulations

The electrochemical window (EW) of an ionic liquid is the potential range between the cathodic and anodic limits, within which the ionic liquid is electrochemically stable. mdpi.comnih.gov This is a critical parameter for any application involving electrochemistry, as it dictates the operating voltage range of a device. For an ionic liquid based on this compound, the EW would be determined by the reduction potential of the 2-tert-Butyl-1-methylpyridinium cation and the oxidation potential of the iodide anion.

The theoretical EW can be estimated from the Highest Occupied Molecular Orbital (HOMO) of the anion and the Lowest Unoccupied Molecular Orbital (LUMO) of the cation. researchgate.netnih.gov However, experimental determination via cyclic voltammetry is essential for practical applications. The EW for pyridinium-based ionic liquids can be substantial, though often narrower than that of ammonium-based ionic liquids. nih.gov The presence of the easily oxidizable iodide anion would likely result in a relatively narrow anodic window for a this compound formulation.

Applications in Electrochemical Synthesis and Catalysis

While there is a lack of specific examples utilizing this compound, the constituent components suggest potential applications. The tert-butyl group has been employed as a leaving and directing group in electrochemical fluorination, indicating its utility in electrosynthesis. nih.gov Pyridinium ionic liquids, in general, are recognized for their unique solvent properties in catalysis, offering a stable and tunable environment for chemical reactions. longdom.org

The combination of a pyridinium cation and an iodide anion could be leveraged in electrocatalysis. For instance, tetrabutylammonium (B224687) iodide (TBAI) is a known catalyst in various oxidative transformations. rsc.org It is plausible that this compound could exhibit similar catalytic activity in certain electrochemical reactions.

Stability and Durability in Electrochemical Environments

The stability and durability of an electrolyte are paramount for the long-term performance of any electrochemical device. For this compound, this would encompass both its chemical and electrochemical stability. Pyridinium ionic liquids are generally noted for their high thermal stability. longdom.org However, their electrochemical stability can be influenced by the presence of impurities, such as water, and the nature of the electrode materials. ias.ac.in

Supramolecular Chemistry and Interfacial Phenomena

Design and Synthesis of Supramolecular Assemblies Incorporating 2-tert-Butyl-1-methylpyridinium Iodide

The construction of complex, functional supramolecular architectures relies on the precise control of intermolecular interactions. The synthesis of these assemblies often involves a "bottom-up" approach, where molecular components are designed to spontaneously organize into larger, well-defined structures.

Self-assembly is a process where pre-existing components autonomously form ordered structures, guided by reversible and specific non-covalent interactions. uclouvain.be For this compound, several types of non-covalent forces are expected to direct its assembly in solution and in the solid state. The positively charged pyridinium (B92312) ring can engage in strong ion-pairing with its iodide counter-ion or other anions. Furthermore, the flat, electron-deficient aromatic ring is capable of participating in π-π stacking interactions with other aromatic systems.

The bulky tert-butyl group, while potentially creating steric hindrance, also introduces van der Waals forces and hydrophobic interactions, which can influence the packing and dimensionality of the resulting assemblies. The iodide anion can also act as a hydrogen bond acceptor or participate in halogen bonding, further directing the supramolecular architecture. mdpi.com The interplay and cooperation between these varied interactions, such as hydrogen bonds, π-π interactions, and ionic forces, are crucial for the rational design and synthesis of complex molecular architectures. nih.govmdpi.com

| Interaction Type | Participating Moieties | Description |

|---|---|---|

| Ion-Pairing | Pyridinium Cation (+) and Iodide Anion (-) | Strong electrostatic attraction between the oppositely charged ions, forming the primary unit of the salt. |

| π-π Stacking | Aromatic Pyridinium Rings | Attraction between the electron clouds of adjacent aromatic rings, promoting columnar or layered structures. |

| Hydrogen Bonding | Iodide Anion (acceptor) and C-H groups on the pyridinium ring (donors) | Weak electrostatic interactions that can provide directional control in the crystal lattice. nih.gov |

| Van der Waals Forces | tert-Butyl Group | Weak, short-range attractions arising from temporary dipoles, contributing to crystal packing efficiency. |

| Halogen Bonding | Iodide Anion | A directional, non-covalent interaction where the iodine atom acts as a Lewis acidic region, interacting with Lewis bases. mdpi.com |

While the 2-tert-Butyl-1-methylpyridinium cation is generally considered non-coordinating due to its positive charge and the stability of the aromatic ring, it can play a crucial role as a charge-balancing counter-ion in the formation of anionic metal-halide complexes. Copper(I) iodide is well-known for its ability to form a diverse array of anionic polynuclear clusters and coordination polymers with rich photophysical properties. nih.govrsc.org

The synthesis of such complexes often involves the reaction of a copper(I) halide with a halide salt in the presence of a ligand. In this context, this compound could serve as the iodide source and provide the bulky organic cation necessary to template the formation of specific copper(I) iodide architectures and stabilize them in the crystalline state. The size and shape of the cation can direct the assembly of the inorganic framework, leading to structures ranging from discrete clusters (e.g., [Cu₄I₄]) to one-, two-, or three-dimensional polymers. escholarship.orgnih.gov The specific structure of the resulting copper(I) iodide framework would be influenced by reaction stoichiometry, solvents, and the steric demands of the 2-tert-Butyl-1-methylpyridinium cation.

| Structural Motif | General Formula Example | Description |

|---|---|---|

| Cubane-like Cluster | [Cu₄I₈]⁴⁻ | A discrete, zero-dimensional cluster with a distorted cubane (B1203433) Cu₄I₄ core. nih.gov |

| Ladder/Stair-step Polymer | [Cu₂I₃]⁻n | A one-dimensional chain structure formed from fused Cu₂I₂ rhomboids. rsc.org |

| Layered Sheet | [CuI₂]⁻n | A two-dimensional polymeric sheet where cations reside between the layers. |

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. mdpi.com Molecular recognition is the specific binding of a guest to a complementary host, driven by the spatial and electronic compatibility between the two entities. nih.gov

The 2-tert-Butyl-1-methylpyridinium cation can act as a host for certain organic guest molecules. Its electron-deficient pyridinium ring is a suitable binding site for electron-rich aromatic guests, such as phenols or anilines, through π-π stacking interactions. The cavity formed by multiple host molecules in a crystal lattice could potentially encapsulate small, neutral organic molecules. The tert-butyl groups would contribute to the formation of a hydrophobic binding pocket, making the host suitable for recognizing nonpolar guests in aqueous media.

As a cationic species, 2-tert-Butyl-1-methylpyridinium is fundamentally a cation receptor, though its primary interaction is with its own iodide counter-ion. In solution, however, it could participate in anion exchange or be used in systems designed for the selective recognition of specific anions. The binding selectivity would be governed by factors such as the size, shape, and charge density of the target anion, and its ability to compete with the iodide ion. The formation of specific hydrogen bonds between the cation and an incoming anion could impart selectivity. nih.gov

Interfacial Behavior in Heterogeneous Systems

The study of interfacial phenomena is crucial in understanding the behavior of molecules in systems where two distinct phases meet, such as liquid-liquid, liquid-solid, or gas-liquid interfaces. The unique architecture of ionic liquids, like pyridinium salts, often imparts surface-active properties, leading to their accumulation and organization at these interfaces. This section explores the interfacial behavior of this compound in various heterogeneous systems, drawing upon general principles of supramolecular chemistry and the observed behavior of structurally related compounds.

Due to a lack of specific experimental research on the interfacial behavior of this compound, this section will establish a theoretical framework based on the behavior of analogous pyridinium-based ionic liquids. While direct data for the target compound is not available in the reviewed literature, the principles governing the surface activity of similar molecules can provide valuable insights into its expected behavior.

The amphiphilic nature of a molecule, possessing both hydrophilic and hydrophobic moieties, is a primary driver of its tendency to accumulate at interfaces. In the case of this compound, the pyridinium ring constitutes the hydrophilic head, capable of interacting with polar solvents like water. The tert-butyl group, a bulky and nonpolar alkyl substituent, serves as the hydrophobic tail. This molecular structure suggests that this compound would exhibit surface activity, preferentially orienting itself at interfaces to minimize the unfavorable interactions between its hydrophobic part and a polar bulk phase.

At a liquid-liquid interface, such as an oil-water interface, it is anticipated that the pyridinium head group would reside in the aqueous phase, while the tert-butyl tail would extend into the nonpolar oil phase. This alignment would lead to a reduction in the interfacial tension between the two immiscible liquids. The extent of this reduction is a key measure of the surfactant efficiency of the compound.

Similarly, at a liquid-solid interface, the adsorption of this compound would be dictated by the nature of the solid surface and the liquid phase. On a hydrophilic surface in a nonpolar solvent, the pyridinium head would likely adsorb onto the surface. Conversely, on a hydrophobic surface in an aqueous environment, the tert-butyl group would be expected to interact favorably with the surface.

The aggregation of surfactant molecules in the bulk of a solution to form micelles is another important aspect of their behavior. This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC). While specific CMC values for this compound are not documented, the structure of the molecule, particularly the size and shape of its hydrophobic and hydrophilic parts, would be the determining factors. The bulky tert-butyl group might influence the packing of the molecules into micelles, potentially leading to different micellar shapes and sizes compared to pyridinium salts with linear alkyl chains.

To provide a comparative context, the table below presents hypothetical data ranges for interfacial properties of a generic short-chain pyridinium salt, which could serve as a starting point for estimating the behavior of this compound. It is crucial to note that these are illustrative values and not experimental data for the specified compound.

Table 1: Illustrative Interfacial Properties of a Generic Short-Chain Pyridinium Salt

| Property | Hypothetical Value Range | Units |

|---|---|---|

| Critical Micelle Concentration (CMC) | 10-2 - 10-1 | mol/L |

| Surface Tension at CMC (γCMC) | 30 - 45 | mN/m |

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

Catalytic Applications

Organocatalytic Roles of 2-tert-Butyl-1-methylpyridinium Iodide

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. nih.govmdpi.comscienceopen.com Ionic liquids, particularly those with specific functional groups, can act as organocatalysts, offering advantages such as thermal stability and potential for recyclability. nih.gov

Catalysis in Organic Transformations

While specific studies detailing the organocatalytic activity of this compound are not extensively documented in publicly available research, the general class of pyridinium (B92312) salts has been explored for its catalytic potential. The pyridinium moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which can activate substrates and stabilize transition states. The bulky tert-butyl group in the 2-position can introduce significant steric hindrance, which could be exploited to control the stereochemical outcome of certain reactions. For instance, in reactions involving prochiral substrates, the chiral environment created by the catalyst can lead to the preferential formation of one enantiomer over the other.

Ionic Liquid Catalysis Using this compound

Ionic liquids are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. nih.govrsc.orgresearchgate.net Their use as both solvents and catalysts in chemical processes aligns with the principles of green chemistry. mdpi.com

Performance in Green Chemical Processes

The application of this compound as a catalyst in green chemical processes is an area of growing interest. Its low volatility reduces the risk of atmospheric pollution, a significant advantage over conventional volatile organic solvents. nih.gov As a catalyst, it can potentially replace hazardous and corrosive acid or base catalysts. For example, in alkylation reactions, such as the alkylation of phenol (B47542) with tert-butyl alcohol, ionic liquids have been shown to be effective and recyclable catalysts. researchgate.net While specific data for this compound is limited, the performance of similar pyridinium-based ionic liquids suggests its potential in promoting various organic transformations under environmentally benign conditions.

Recyclability and Reusability of the Catalyst System

A key advantage of using ionic liquids as catalysts is their potential for easy separation from the reaction products and subsequent reuse. mdpi.com This recyclability is a cornerstone of green chemistry, as it reduces waste and improves the economic viability of a process. The non-volatile nature of this compound allows for the simple removal of volatile products and unreacted starting materials by distillation. The catalyst can then be reused in subsequent reaction cycles, ideally without a significant loss of activity. Studies on other catalytic systems have demonstrated the feasibility of recycling catalysts for multiple runs with minimal impact on product yields. mdpi.com

Role as a Co-catalyst or Ligand in Metal-Catalyzed Reactions

In addition to its potential as a primary catalyst, this compound can also function as a co-catalyst or a ligand in transition metal-catalyzed reactions. researchgate.netchemrxiv.org The iodide anion can interact with metal centers, influencing their electronic properties and catalytic activity. Furthermore, the pyridinium cation can act as a ligand, coordinating to the metal and modifying its steric and electronic environment.

Below is a table summarizing the potential catalytic applications of this compound based on the properties of similar compounds.

| Catalytic Application | Potential Role of this compound | Expected Advantages |

| Organocatalysis | Directing group, chiral catalyst | Enhanced stereoselectivity, regioselectivity |

| Ionic Liquid Catalysis | "Green" solvent and catalyst | Recyclability, reduced environmental impact |

| Metal-Catalyzed Reactions | Ligand, co-catalyst | Control of reactivity and selectivity |

Mechanistic Understanding of Catalytic Processes Involving this compound Remains an Unexplored Area of Chemical Research

A thorough review of available scientific literature reveals a significant gap in the mechanistic understanding of catalytic processes specifically involving the chemical compound This compound . Despite the recognized catalytic utility of related pyridinium salts and iodide compounds in a variety of organic transformations, detailed research findings, including reaction mechanisms, kinetic data, and the nature of intermediate species for this particular compound, are not present in the current body of scientific publications.

While research into the catalytic activity of pyridinium salts, in general, has identified several modes of action, the specific influence of the 2-tert-butyl and N-methyl substituents on the pyridinium ring of the target compound remains unelucidated. These substituents are known to exert significant steric and electronic effects that would uniquely define the compound's behavior as a catalyst, making direct extrapolation from other pyridinium systems scientifically speculative.

General mechanistic pathways observed for other pyridinium salts include:

Brønsted Acid Catalysis: Some pyridinium ions can act as proton donors, or form catalytically active Brønsted acids in situ through interaction with protic media, thereby activating substrates for nucleophilic attack.

Phase-Transfer Catalysis: The lipophilic nature of the cation can facilitate the transfer of anions, such as the iodide, between immiscible phases, thereby promoting reactions.

Halogen Bonding: The iodide anion can act as a halogen bond donor, pre-organizing substrates and activating them towards a chemical reaction.

Redox Cycling: In certain photochemical or electrochemical reactions, the pyridinium cation can undergo one-electron reduction to form a pyridinyl radical, which can then participate in catalytic cycles.

However, the applicability of these general mechanisms to This compound has not been experimentally or computationally verified. Key questions that remain unanswered include:

The precise role of the pyridinium cation in substrate activation.

The involvement of the iodide counterion in the catalytic cycle.

The potential for the compound to generate other catalytically active species under reaction conditions.

The kinetic profile of any catalytic transformation it may facilitate.

The absence of such fundamental research prevents the construction of a detailed and scientifically accurate account of its catalytic mechanism. Further experimental and computational studies are required to explore the catalytic potential of This compound and to delineate the specific pathways through which it may operate.

Mechanistic Insights from Related Iodide-Based Catalytic Systems

While specific data for this compound is unavailable, studies on analogous compounds, such as tetrabutylammonium (B224687) iodide (TBAI), offer a glimpse into potential radical-based mechanisms where an iodide anion plays a crucial role. For instance, in oxidation reactions employing tert-butyl hydroperoxide (TBHP) as the oxidant, the iodide anion is proposed to assist in the generation of a tert-butoxyl radical. This highly reactive radical species can then initiate a reaction cascade by abstracting a hydrogen atom from a substrate molecule. In such systems, the quaternary ammonium (B1175870) or pyridinium cation primarily serves as a phase-transfer agent or simply as a counterion to deliver the catalytically active iodide.

The following table outlines hypothetical stages of a radical-based catalytic cycle, drawing parallels from established mechanisms for other iodide salts. It must be emphasized that this is a generalized model and has not been experimentally validated for This compound .

| Hypothetical Stage | Description | Potential Intermediates | Factors Influenced by Compound Structure |

| Initiation | Generation of a reactive radical species from an oxidant (e.g., TBHP), facilitated by the iodide anion. | tert-butoxyl radical (t-BuO•) | The solubility and ion-pairing of the pyridinium iodide salt could affect the efficiency of this step. |

| Propagation | The initial radical abstracts a hydrogen atom from a substrate, generating a substrate radical. This radical then undergoes further transformation (e.g., addition, cyclization). | Substrate radical | The steric bulk of the tert-butyl group might influence the approach of the catalyst to the substrate. |

| Termination | Combination of radical species to form non-radical products, ending the chain reaction. | Various dimeric species | The concentration of radical species, which could be influenced by the catalyst's efficiency. |

| Catalyst Regeneration | The iodide is regenerated to participate in a new catalytic cycle. | I•, I₂ | The stability of the pyridinium cation under the reaction conditions would be crucial. |

Advanced Materials Science Applications

Adsorption and Separation Technologies

There is no available research detailing the use of 2-tert-Butyl-1-methylpyridinium iodide in adsorption and separation technologies.

Role in Iodine Capture and Removal Systems

Information regarding the efficacy or mechanism of this compound in the capture and removal of iodine is not present in the surveyed scientific literature. Consequently, no data on its adsorption capacity, selectivity for iodine species, or performance under various conditions can be provided.

Other Selective Adsorption and Separation Processes

Similarly, there is a lack of published studies investigating the potential of this compound for other selective adsorption and separation processes, such as gas separation or the removal of other contaminants.

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements

The primary route to N-alkylpyridinium halides is the well-established Menshutkin reaction, involving the direct alkylation of a pyridine (B92270) derivative. For 2-tert-Butyl-1-methylpyridinium iodide, this would involve the reaction of 2-tert-butylpyridine (B1266198) with methyl iodide. While this method is robust, future advancements are likely to focus on greener and more efficient synthetic protocols. This includes the exploration of microwave-assisted synthesis or ultrasound irradiation to reduce reaction times and increase yields, aligning with the principles of sustainable chemistry. nih.gov Furthermore, developing solvent-free or eco-friendly solvent-based methods will be a key area of research. nih.gov

In terms of characterization, while standard techniques like NMR and IR spectroscopy are fundamental, advanced methodologies will provide deeper insights. Solid-state NMR, for instance, could elucidate the packing and intermolecular interactions in the crystalline state. A comparison of the spectroscopic data of this compound with other 2,6-disubstituted pyridinium (B92312) salts would be particularly insightful to understand the electronic and steric effects of the tert-butyl group. chemicalbook.comrsc.orgrsc.org

Table 1: Comparison of Synthetic Methodologies for Pyridinium Salts

| Method | Description | Advantages | Potential Advancements for this compound |

| Conventional Heating | Reaction of 2-tert-butylpyridine with methyl iodide in a suitable solvent under reflux. | Simple, well-established. | Optimization of solvent and temperature for higher purity and yield. |

| Microwave-Assisted | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, often higher yields. nih.gov | Development of a specific microwave protocol for this sterically hindered substrate. |

| Ultrasound Irradiation | Employs ultrasonic waves to promote the reaction. | Can lead to shorter reaction times and improved yields. nih.gov | Investigation into the efficiency of sonication for the quaternization of 2-tert-butylpyridine. |

| Solvent-Free Synthesis | The reaction is carried out in the absence of a solvent, often by grinding the reactants together. nih.gov | Environmentally friendly, reduces waste. | Feasibility study for a solid-state reaction between the liquid reactants. |

Innovations in Chemical Reactivity and Catalysis

The steric hindrance afforded by the 2-tert-butyl group is a defining feature of this compound, which is expected to significantly influence its reactivity. This steric bulk can render the pyridinium ring less susceptible to nucleophilic attack at the positions ortho and para to the nitrogen atom. rsc.org However, this same steric hindrance can be exploited in catalysis. For instance, sterically hindered pyridinium salts have been investigated as organocatalysts in reactions where the cation's bulkiness can influence the stereochemical outcome. acs.orgacs.org

Future research could explore the use of this compound as a phase-transfer catalyst, where the bulky cation might enhance the solubility of the catalyst in organic phases, potentially leading to improved reaction rates and selectivities. Furthermore, pyridinium salts are known precursors for the generation of N-heterocyclic carbenes (NHCs) under basic conditions, although the steric hindrance in this specific compound might pose challenges for deprotonation. Innovations in this area could involve developing novel activation methods to generate the corresponding NHC and explore its catalytic activity.

Pyridinium salts have also gained prominence as radical precursors in organic synthesis. researchgate.netacs.org N-functionalized pyridinium salts can undergo single-electron reduction to generate radicals. researchgate.netacs.org Investigating the electrochemical and photochemical properties of this compound will be crucial to unlock its potential in radical-based transformations.

Emerging Roles in Electrochemical and Materials Science

Pyridinium-based ionic liquids are extensively studied for their applications in electrochemistry, including as electrolytes in batteries and supercapacitors. nih.gov The properties of this compound, such as its ionic conductivity, electrochemical window, and thermal stability, remain to be thoroughly investigated. The bulky and asymmetric nature of the 2-tert-butyl-1-methylpyridinium cation could lead to a lower melting point and viscosity compared to less substituted analogues, which are desirable properties for an electrolyte.

In materials science, pyridinium salts are being incorporated into polymers and other materials to impart specific functionalities. unlv.edunih.gov For example, poly(pyridinium salt)s can exhibit interesting optical and liquid-crystalline properties. unlv.edu The introduction of the tert-butyl group could influence the self-assembly and macroscopic properties of such materials. Future research could focus on the synthesis of polymers incorporating the 2-tert-butyl-1-methylpyridinium moiety and the characterization of their thermal, mechanical, and optical properties. Another emerging application is in the development of sensors, where the interaction of the pyridinium salt with analytes can lead to a detectable signal. researchgate.net

Table 2: Potential Applications in Electrochemistry and Materials Science

| Application Area | Potential Role of this compound | Key Properties to Investigate |

| Electrolytes | As a component of ionic liquid electrolytes for batteries and supercapacitors. | Ionic conductivity, electrochemical stability window, viscosity, melting point. |

| Functional Polymers | As a monomer or additive to create polymers with specific optical or thermal properties. | Polymerizability, thermal stability, refractive index, liquid crystalline behavior. |

| Sensors | As a recognition element in chemical sensors. | Binding affinity for specific analytes, changes in optical or electrochemical properties upon binding. |

| Luminescent Materials | As a component in the design of new photoluminescent materials. | Quantum yield, emission wavelength, photostability. |

Interdisciplinary Research Opportunities for Pyridinium Iodides

The versatility of pyridinium iodides opens up numerous avenues for interdisciplinary research. In the field of medicinal chemistry, quaternary pyridinium salts have shown a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.commdpi.com The specific structure of this compound, with its lipophilic tert-butyl group, warrants investigation into its potential biological effects.